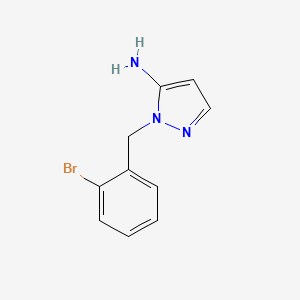

1-(2-Bromobenzyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCMIIRUWBOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For 1-(2-Bromobenzyl)-1H-pyrazol-5-amine, with a molecular formula of C10H10BrN3, the exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Isotopic Abundance (%) |

|---|---|---|

| [C10H11Br79N3]+ | 252.0136 | 100.0 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. In the positive ion mode, this compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyrazole (B372694) ring or the amine group, to form the pseudomolecular ion [M+H]+.

The fragmentation of the [M+H]+ ion under tandem mass spectrometry (MS/MS) conditions would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 2-bromobenzyl cation (m/z 169/171) and the 1H-pyrazol-5-amine radical cation. Other potential fragmentation pathways could involve the loss of ammonia (B1221849) or rearrangements within the pyrazole ring. A study of related pyrazole compounds has shown that fragmentation often occurs near linker groups. nih.gov For a structurally similar compound, 2-(2-bromophenyl)pyrazol-3-amine, the predicted collision cross section (CCS) for the [M+H]+ ion is 141.9 Ų, providing an estimate for the ion's shape and size in the gas phase. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. While pyrazole and its derivatives can be analyzed by GC-MS, the successful application of this technique to this compound would depend on its thermal stability and volatility. mdpi.com

Derivatization might be necessary to improve its chromatographic properties and prevent on-column degradation. The resulting mass spectrum would provide information on the molecular ion and characteristic fragmentation patterns, which would be compared to spectral libraries for identification. The retention time from the gas chromatograph would serve as an additional identifying feature.

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for the specific title compound is not available in the cited literature, crystallographic studies on related pyrazole derivatives have been reported. nih.govresearchgate.netresearchgate.net For instance, the crystal structure of ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been elucidated, providing insights into the packing and intermolecular interactions that can be expected for similar compounds. researchgate.net A successful crystallographic analysis of this compound would reveal details about the planarity of the pyrazole ring, the orientation of the 2-bromobenzyl group relative to the pyrazole core, and any intermolecular hydrogen bonding involving the amine group.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pca21 |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | e.g., C-Br, C-N, N-N |

| Bond Angles (°) | e.g., C-N-C, N-N-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrazole and benzene (B151609) rings.

The conjugation between the pyrazole and the benzyl (B1604629) group, as well as the presence of the amino group as an auxochrome, would influence the position and intensity of these absorption maxima (λmax). A study on a related pyrazole derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, revealed electronic transitions at 415 nm and 325 nm, indicative of an extended conjugated system. researchgate.net The specific λmax values for this compound would be characteristic of its electronic structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. This comparison is a crucial step in verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound (C10H10BrN3), the theoretical elemental composition can be calculated. Experimental values that are in close agreement with the calculated percentages (typically within ±0.4%) provide strong evidence for the compound's identity and purity. This technique has been widely used to characterize various pyrazole derivatives. distantreader.orgmdpi.comresearchgate.netmdpi.com

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C10H10BrN3 | 47.64 | To be determined |

| Hydrogen (H) | C10H10BrN3 | 4.00 | To be determined |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to study pyrazole-containing compounds.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are critical determinants of its chemical and physical properties.

Optimized Geometric ParametersTheoretical geometry optimization is performed to find the lowest energy arrangement of atoms in a molecule. For 1-(2-Bromobenzyl)-1H-pyrazol-5-amine, this would involve calculating key bond lengths, bond angles, and dihedral angles. These parameters, typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), define the molecule's stable structure. The results are often compared with experimental data from X-ray crystallography for validation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This table is a template demonstrating how data would be presented. The values are not based on actual calculations for the specific compound.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-Br | 1.90 Å |

| N1-C(benzyl) | 1.48 Å | |

| N1-N2 | 1.38 Å | |

| C5-N(amine) | 1.37 Å | |

| Bond Angle | C(benzyl)-N1-N2 | 125° |

| Br-C(aryl)-C(aryl) | 120° | |

| Dihedral Angle | C(aryl)-C(benzyl)-N1-N2 | 75° |

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity. Computational methods provide several descriptors to quantify and predict this behavior. By calculating the energies of the frontier molecular orbitals—the HOMO and LUMO—the chemical reactivity and kinetic stability of a molecule can be assessed. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Other important descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reactants.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated from HOMO and LUMO energies. These values provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors (Note: This table is a template demonstrating how data would be presented. The values are not based on actual calculations for the specific compound.)

| Descriptor | Definition | Predicted Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.90 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.85 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.05 |

| Ionization Potential (I) | -E(HOMO) | 5.90 |

| Electron Affinity (A) | -E(LUMO) | 0.85 |

| Electronegativity (χ) | (I + A) / 2 | 3.375 |

| Chemical Hardness (η) | (I - A) / 2 | 2.525 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Table 1: FMO Parameters for a Structurally Similar Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

(Data based on the DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related aminopyrazole derivative) nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. These interactions are quantified as second-order perturbation energies (E(2)). researchgate.net

Table 2: Predicted NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (N1) of Pyrazole (B372694) | π* (C4-C5) | n → π* | High |

| LP (N2) of Pyrazole | π* (C3-N2) | n → π* | Moderate |

| LP (N) of Amine | π* (C4-C5) | n → π* | High |

| π (Phenyl Ring) | π* (Pyrazole Ring) | π → π* | Moderate |

(This table represents predicted interactions based on NBO analyses of analogous pyrazole structures). nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. An MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. dergipark.org.tr Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. dergipark.org.tr

For this compound, the MEP map is expected to show the most negative potential localized around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen of the C5-amine group, due to their lone pairs of electrons. These sites represent the primary centers for electrophilic interactions. researchgate.nettandfonline.com Conversely, the most positive potential would be found on the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding and nucleophilic interactions. The bromine atom on the benzyl (B1604629) ring would exhibit a region of slightly negative to neutral potential.

Chemical Reactivity Indices

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. Key indices include chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) : This measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. Molecules with high hardness are less reactive.

Electronic Chemical Potential (μ) : This describes the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is calculated as μ²/2η. A higher value indicates a stronger electrophile.

DFT studies on analogous pyrazole derivatives have been used to calculate these indices to predict their chemical behavior. nih.gov

Table 3: Calculated Global Reactivity Descriptors for an Analogous Pyrazole System

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to charge transfer |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capability |

(Data based on DFT study of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides) nih.gov

Tautomerism Studies of the 1H-Pyrazol-5-amine Moiety

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological properties. mdpi.com For the 1H-pyrazol-5-amine scaffold, the primary form of tautomerism is annular prototropic tautomerism.

Annular Prototropic Tautomerism Mechanisms

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) within the five-membered ring. nih.gov This process results in two distinct tautomeric forms that are in equilibrium. In the case of a 1-substituted pyrazol-5-amine like the title compound, the benzyl group is fixed at the N1 position. Therefore, the relevant tautomerism to consider for the core structure is the amino-imino tautomerism, which is a form of side-chain tautomerism. However, the annular tautomerism is a key feature of the parent 3(5)-aminopyrazole structure before N-substitution. mdpi.com

Studies on 3(5)-aminopyrazoles show that in addition to the annular tautomerism that positions the amine group at C3 or C5, a side-chain tautomerism can theoretically occur, leading to imino forms. However, extensive studies indicate that the amino forms are significantly more stable, and the imino tautomers are generally not observed. mdpi.com The mechanism involves proton transfer, which can be facilitated by solvent molecules acting as intermediaries in an intermolecular process. mdpi.com

Relative Tautomer Stability and Energy Differences

The relative stability of pyrazole tautomers is influenced by several factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and solvent effects. scilit.comnih.gov Theoretical calculations are a primary method for determining the energy differences between tautomers and predicting which form will be predominant.

For 3(5)-aminopyrazoles, computational studies have consistently shown that the amino tautomers are energetically more favorable than their corresponding imino forms. mdpi.com The stability of a particular annular tautomer (i.e., whether the substituent is at position 3 or 5 relative to the NH proton) is heavily dependent on the other substituents on the ring. nih.govrsc.org For instance, in 3(5)-disubstituted pyrazoles, the tautomer's stability is dictated by a complex interplay of steric hindrance, electronic effects, and the potential for intra- and intermolecular interactions. scilit.com In the case of this compound, the substitution pattern is fixed, but understanding the inherent stability of the underlying aminopyrazole core is crucial for predicting its properties.

Influence of Substituents and Solvent Effects on Tautomeric Equilibria

The tautomerism of pyrazole derivatives, particularly 3(5)-aminopyrazoles, is a subject of significant academic interest, as the position of the mobile proton influences the molecule's electronic structure, reactivity, and interaction with biological targets. nih.gov For this compound, the primary tautomeric considerations involve the amine-imine equilibrium on the pyrazole ring. The 5-amino group can exist in equilibrium with its imine tautomer, although the amino form is generally predominant for 5-aminopyrazoles.

The annular tautomerism, typical for N-unsubstituted pyrazoles, is blocked in the target molecule by the presence of the 2-bromobenzyl group at the N1 position. However, the interplay between substituents and the solvent environment can still significantly impact the electronic distribution and potential prototropic shifts.

Influence of Substituents: The electronic properties of substituents on the pyrazole ring are crucial in determining tautomeric preference. The 5-amino group acts as a strong electron-donating group, which stabilizes the amino form. The 2-bromobenzyl group at the N1 position exerts both steric and electronic effects.

Electronic Effects: The benzyl group is generally considered electron-donating through induction, while the bromine atom is electron-withdrawing via induction but weakly deactivating in aromatic systems. These combined effects influence the electron density of the pyrazole ring system.

Steric Effects: The bulky 2-bromobenzyl group can sterically hinder interactions at the N1 position and may influence the conformation of the molecule, which in turn can affect intermolecular hydrogen bonding patterns that stabilize certain tautomers.

Solvent Effects: The polarity of the solvent plays a pivotal role in shifting tautomeric equilibria. nih.gov Solvents can stabilize one tautomer over another through specific and non-specific interactions, such as hydrogen bonding.

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both amine and imine forms. However, they can also facilitate proton transfer, influencing the equilibrium position. nih.gov

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can significantly influence the equilibrium. For instance, in a study on 3(5)-disubstituted-1H-pyrazoles, a tautomeric equilibrium was observed for an amino-substituted pyrazole in DMSO. nih.gov

Non-polar Solvents (e.g., chloroform, toluene): In these environments, intramolecular hydrogen bonding often becomes a more dominant factor in determining the preferred tautomeric form. nih.gov

Computational studies using the Polarizable Continuum Model (PCM) are often employed to simulate solvent effects and predict the relative stabilities of tautomers in various media. nih.gov The general trend observed is that an increase in solvent polarity can enhance or weaken classical substituent effects, thereby altering tautomeric preferences. nih.gov

| Factor | Influence | Expected Effect on this compound | Reference |

|---|---|---|---|

| 5-Amino Group (Electron-Donating) | Strongly stabilizes the amino tautomer through resonance. | The amino form is expected to be highly favored. | nih.gov |

| N1-Substituent (2-Bromobenzyl) | Blocks annular tautomerism; exerts steric and electronic effects on the ring. | Steric bulk may influence intermolecular interactions; electronic effects modulate ring basicity. | nih.gov |

| Solvent Polarity | Differential solvation of tautomers can shift the equilibrium. Polar solvents can stabilize more polar tautomers. | Polar solvents may slightly shift the equilibrium, though the amino form is likely to remain dominant. | nih.gov |

| Hydrogen Bonding | Intra- and intermolecular hydrogen bonds can selectively stabilize specific tautomers. | The amino group can act as a hydrogen bond donor, and the pyrazole nitrogens as acceptors, influencing association in solution. | nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. eurasianjournals.com Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for complex organic molecules, including pyrazole derivatives. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. dntb.gov.ua The accuracy of these predictions depends heavily on the chosen computational methodology, including the functional and basis set. researchgate.net

Studies on pyrazole derivatives have compared various DFT functionals (e.g., B3LYP, M06-2X, PBE1PBE) and basis sets (e.g., 6-311+G(d,p), TZVP) to determine the most reliable combinations for predicting chemical shifts. dntb.gov.uaresearchgate.net Results indicate that the choice of functional and the geometry used for the calculation can significantly impact the accuracy of predicted ¹H NMR shifts, while ¹³C NMR predictions are often less sensitive to the level of theory. researchgate.net For reliable results, calculations are often performed simulating solvent effects, as experimental NMR data is typically acquired in solution.

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. DFT calculations at levels such as B3LYP/6-31G(d) are frequently used to determine the harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. These theoretical spectra help in assigning the vibrational modes observed in experimental FT-IR spectra.

| Spectroscopic Parameter | Computational Method | Common Functionals | Common Basis Sets | Reference |

|---|---|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | B3LYP, PBE1PBE, TPSSTPSS, B97D | 6-311+G(d,p), TZVP | dntb.gov.uaresearchgate.net |

| IR Frequencies | Harmonic Frequency Calculation | B3LYP, CAM-B3LYP | 6-31G(d), 6-311++G(d,p) | nih.govresearchgate.net |

Investigations into Non-linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern photonics and optoelectronics, including frequency conversion and optical switching. wum.edu.pk Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their structural versatility, thermal stability, and the ease with which their electronic properties can be tuned. researchgate.net The core of NLO activity in organic molecules often lies in a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation.

In this compound, the 5-amino group can act as an electron donor, and the pyrazole ring can participate as part of the π-conjugated system. The NLO response could be further modulated by the nature of the substituent at the N1 position.

Computational DFT methods are extensively used to predict and understand the NLO properties of new materials, saving significant time and resources compared to experimental synthesis and characterization. researchgate.netwum.edu.pk Key parameters calculated to evaluate NLO potential include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). A large β₀ value is a primary indicator of significant second-order NLO activity.

Calculations are typically performed using functionals like B3LYP, often with extended basis sets such as 6-31++G(d,p), which are known to provide reliable results for the geometric and electronic properties of organic compounds. wum.edu.pk The relationship between the molecular structure and NLO properties is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap (ΔE) is generally associated with higher polarizability and a larger NLO response, as it indicates easier electronic transitions. wum.edu.pk

| Compound Type | Methodology | α₀ (a.u.) | β₀ (a.u.) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| Pyranopyrazole Derivative | B3LYP/6-31++G(d,p) | 2.53 x 10⁻²³ esu | 1.18 x 10⁻³⁰ esu | 4.46 | wum.edu.pk |

| Pyranopyrazole Derivative with Nitro Group | B3LYP/6-31++G(d,p) | 2.92 x 10⁻²³ esu | 3.89 x 10⁻³⁰ esu | 3.68 | wum.edu.pk |

| (4-fluorophenyl)pyrazolyl methanone | B3LYP/6-31G(d,p) | Not specified | Significant hyperpolarizability reported | Not specified | researchgate.net |

Note: Values are illustrative and taken from studies on different, but structurally related, pyrazole systems to show the typical magnitude and influence of substituents. α₀ is the mean polarizability, β₀ is the first hyperpolarizability, and ΔE is the HOMO-LUMO energy gap.

Chemical Reactivity, Transformation, and Derivatization

Reaction Mechanisms Involving the Pyrazole-5-amine Moiety

The pyrazole-5-amine core is a polyfunctional system with multiple reactive sites, enabling its participation in a variety of reaction pathways. Its aromatic character and the presence of nucleophilic centers are key to its chemical versatility. beilstein-journals.orgnih.gov

5-Aminopyrazoles, such as the pyrazole (B372694) moiety in the title compound, possess three main nucleophilic centers. beilstein-journals.orgnih.gov The reactivity of these sites generally follows the order: 5-NH₂ > 1-NH > 4-CH. beilstein-journals.orgnih.gov The exocyclic amino group (5-NH₂) is the most nucleophilic and is the primary site for reactions like acylation and alkylation. tandfonline.com The pyridine-like nitrogen atom (N2) lends the ring its basic character, while the pyrrole-like nitrogen (N1), being part of the aromatic sextet, is less basic but can be deprotonated by strong bases to form a reactive anion. chemicalbook.comresearchgate.net

The carbon at the 4-position (C4) is electron-rich and thus susceptible to electrophilic substitution reactions, including halogenation and formylation. chemicalbook.comresearchgate.netscribd.com Conversely, the carbons at the 3 and 5-positions are comparatively electron-deficient due to the adjacent electronegative nitrogen atoms, making them potential sites for nucleophilic attack under certain conditions. researchgate.net The presence of the amino group at the C5 position further enhances the nucleophilicity of the ring, particularly at the C4 position.

The multiple nucleophilic sites on the pyrazole-5-amine scaffold make it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions with various bielectrophiles. beilstein-journals.orgnih.gov These reactions are fundamental in constructing diverse molecular libraries with potential pharmacological applications. nih.gov

Commonly synthesized fused systems include:

Pyrazolo[3,4-b]pyridines: These are formed by reacting 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.gov The reaction sequence often involves a Michael addition, followed by intramolecular cyclization, dehydration, and subsequent aromatization. nih.gov

Pyrazolo[1,5-a]pyrimidines: These can be synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyls or related synthons. beilstein-journals.orgnih.gov The reaction pathway can be influenced by steric factors; bulky substituents on the pyrazole ring may favor aza-Michael addition at the N1 position, leading to the [1,5-a] fused system. beilstein-journals.orgnih.gov

Pyrazolo[1,5-a] nih.govresearchgate.nettriazines: Solid-phase synthesis methods have been developed where resin-bound 5-amino-1-dithiocarboxypyrazoles undergo cyclization with isocyanates to yield these tricyclic derivatives. acs.org

Imidazo[1,2-b]pyrazoles: These can be formed through various routes, such as the acylation of the 5-amino group with chloroacetyl chloride, followed by cyclization. scirp.orgscirp.org

Quantum chemical calculations have been used to study the mechanisms of these cyclization reactions, suggesting that they can proceed through pericyclic or pseudopericyclic pathways depending on the reaction conditions. nih.gov

Condensation reactions are a cornerstone of 5-aminopyrazole chemistry, often serving as the initial step in the formation of fused ring systems. beilstein-journals.orgnih.gov These reactions involve the nucleophilic attack of the pyrazole-5-amine, typically via the 5-NH₂ group or the C4-position, on carbonyl compounds or other electrophilic species. nih.govresearchgate.net

A variety of reagents can be used for these transformations, leading to a diverse range of products. For instance, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic 1,3-diketones can yield several different tricyclic products, such as pyrazolo[3,4-b]quinolin-5-ones or pyrazolo[5,1-b]quinazolin-8-ones, depending on the reaction conditions and the specific reactants used. researchgate.net Similarly, condensation with arylidenepyruvic acids, formed in situ from pyruvic acid and aromatic aldehydes, leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net

| Reactant(s) | Conditions | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Ionic liquid, 90 °C | Pyrazolo[3,4-b]pyridines | nih.gov |

| 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu, Ethanol (B145695) | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Arylidenepyruvic Acids | Acetic acid, reflux | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | researchgate.net |

| Aldehydes and 1,3-Cyclic Diketones (Multicomponent) | Varies | Pyrazolo[3,4-b]quinolin-5-ones or Pyrazolo[5,1-b]quinazolin-8-ones | researchgate.net |

The exocyclic amino group at the C5 position is the most common site for acylation due to its high nucleophilicity. tandfonline.com Selective acylation at this position can be achieved using various acylating agents under controlled conditions. tandfonline.com This reaction is crucial for introducing new functional groups and for synthesizing amide derivatives.

Studies on methyl 3-amino-1H-pyrazole-5-carboxylate have shown that monoacylation with acetic anhydride (B1165640) occurs selectively at the amino group, with no acylation observed at the ring nitrogen atom under mild conditions. tandfonline.com Diacylation, affecting both the amino group and a ring nitrogen, requires harsher conditions, such as a large excess of the acylating agent and elevated temperatures. tandfonline.com Other acylating agents like tert-butyl pyrocarbonate have also been used successfully. tandfonline.com

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine (B92270), 0°C | N-(1-(2-Bromobenzyl)-1H-pyrazol-5-yl)acetamide | |

| Tosyl chloride | Et₃N, CH₂Cl₂ | N-(1-(2-Bromobenzyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | |

| Acetic anhydride (1.5 equiv.) | Dioxane, rt, 1h | Monoacetylated product (at NH₂) | tandfonline.com |

| tert-Butyl pyrocarbonate | Dioxane, reflux | Methyl 3-(tert-Butoxycarbonylamino)-1H-pyrazole-5-carboxylate | tandfonline.com |

Reactivity of the Bromobenzyl Substituent

The 2-bromobenzyl group attached to the N1 position of the pyrazole ring introduces a secondary site of reactivity, distinct from the pyrazole core.

The bromobenzyl group is susceptible to nucleophilic substitution reactions. As a primary benzylic halide, 1-(2-Bromobenzyl)-1H-pyrazol-5-amine is expected to react primarily through an Sₙ2 mechanism. libretexts.org In this pathway, a nucleophile attacks the benzylic carbon, displacing the bromide ion in a single, concerted step. libretexts.org This reaction proceeds with an inversion of stereochemistry if the benzylic carbon is a chiral center. libretexts.org

While an Sₙ1 mechanism is less likely for a primary halide, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene (B151609) ring, making an Sₙ1 pathway possible under certain conditions (e.g., with poor nucleophiles or in polar, protic solvents). khanacademy.org

Furthermore, the carbon-bromine bond can participate in transition-metal-catalyzed cross-coupling reactions. For example, the oxidative addition of a palladium(0) catalyst to the C-Br bond is a key initiating step in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position, significantly expanding the synthetic utility of the parent molecule.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 2-bromobenzyl moiety of this compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a C-C bond between the benzylic ring and a wide array of organoboron compounds. nih.govmdpi.com The reaction typically proceeds under mild conditions and demonstrates broad functional group tolerance, making it a cornerstone for molecular diversification. nih.govnih.gov

In a typical protocol, the aryl bromide is reacted with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, like SPhos or PCy₃. researchgate.net A base, commonly potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step. researchgate.net The choice of solvent is typically a mixture of an organic solvent like toluene (B28343) or dioxane and water. nih.govresearchgate.net These reactions are versatile, allowing for the introduction of various substituents, including aryl, heteroaryl, alkenyl, and alkyl groups, onto the benzyl (B1604629) ring. nih.gov The unprotected amine on the pyrazole ring is often compatible with these conditions, avoiding the need for additional protection-deprotection steps. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Partner Boronic Acid | Product | Potential Yield (%) |

| Phenylboronic acid | 1-(2-Benzyl-1H-pyrazol-5-amine)biphenyl | Good to Excellent |

| 4-Cyanophenylboronic acid | 4'-((5-Amino-1H-pyrazol-1-yl)methyl)biphenyl-4-carbonitrile | Good |

| Pyridin-3-ylboronic acid | 3-(2-((5-Amino-1H-pyrazol-1-yl)methyl)phenyl)pyridine | Good |

| Cyclopropylboronic acid | 1-(2-Cyclopropylbenzyl)-1H-pyrazol-5-amine | Moderate to Good |

Yields are generalized based on typical Suzuki-Miyaura reactions on similar substrates. researchgate.net

Reduction Reactions of the Bromobenzyl Group

The bromine atom on the benzyl substituent can be selectively removed through reduction, a process known as hydrodebromination. This transformation is valuable for synthesizing the corresponding 1-benzyl-1H-pyrazol-5-amine derivative. Catalytic hydrogenation is a common and efficient method to achieve this. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent such as ethanol or ethyl acetate. This method is generally clean and results in high yields of the dehalogenated product. Alternative methods include transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst.

Table 2: Reduction of the Bromobenzyl Group

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol, RT | 1-Benzyl-1H-pyrazol-5-amine |

Intermolecular Coupling Reactions (e.g., C-C Coupling)

The this compound scaffold can undergo intermolecular coupling reactions, leading to the formation of dimeric structures. The electron-rich nature of the pyrazol-5-amine system facilitates oxidative dehydrogenative couplings. nih.gov These reactions can be directed to form C-C, C-N, or N-N bonds, depending on the catalyst and reaction conditions employed. mdpi.com

For instance, copper-catalyzed oxidative coupling of 5-aminopyrazoles can lead to the selective synthesis of dipyrazole-fused pyrazines or pyridazines through the formation of new C-C and N-N bonds. mdpi.com In a different pathway, the coupling can result in the formation of azo compounds through an N=N linkage. nih.gov These transformations typically utilize a copper catalyst, such as Cu(OAc)₂, and an oxidant like benzoyl peroxide or tert-butyl hydroperoxide (TBHP) in a suitable solvent. mdpi.com Such reactions showcase the ability to build more complex molecular architectures from the pyrazol-5-amine monomer. nih.gov

Table 3: Potential Intermolecular Coupling Products

| Coupling Type | Reagents | Product Structure |

| C(4)-C(4') Coupling | Cu(I) or Cu(II) catalyst, oxidant | Bipyrazole derivative |

| N-N Azo Coupling | TBHP, oxidant | Azo-bridged pyrazole dimer |

Regioselective Functionalization of the Pyrazole Ring

The pyrazole ring in this compound is activated towards electrophilic substitution by the electron-donating 5-amino group. This directing effect typically favors functionalization at the C4 position of the pyrazole ring. mdpi.com A variety of electrophiles can be introduced at this position with high regioselectivity, allowing for further elaboration of the heterocyclic core.

Common regioselective functionalizations include halogenation reactions. For example, iodination at the C4 position can be achieved using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidant. nih.gov This reaction can occur simultaneously with oxidative N-N coupling to form iodo-substituted azopyrroles. nih.gov Similarly, bromination can be performed using N-bromosuccinimide (NBS). The introduction of a halogen at the C4 position provides a valuable synthetic handle for subsequent cross-coupling reactions, enabling further diversification of the pyrazole scaffold. Other electrophilic substitution reactions, such as nitration or formylation, can also be directed to the C4 position under appropriate conditions. nih.gov

Table 4: Regioselective Functionalization at the C4-Position

| Reaction | Reagent | Product |

| Iodination | N-Iodosuccinimide (NIS) | 1-(2-Bromobenzyl)-4-iodo-1H-pyrazol-5-amine |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-bromobenzyl)-1H-pyrazol-5-amine |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 1-(2-Bromobenzyl)-5-amino-1H-pyrazole-4-carbaldehyde |

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Molecular Architectures

The 5-aminopyrazole moiety is a well-established synthon for the creation of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.orgscirp.orgresearchgate.netbeilstein-journals.org The presence of the amino group at the C5 position, adjacent to the N1-substituted nitrogen, allows for facile construction of various fused ring systems through reactions with bifunctional electrophiles.

One of the most prominent applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic systems can be readily prepared through the condensation of the 5-aminopyrazole with β-dicarbonyl compounds or their synthetic equivalents. nih.goveurekaselect.com For instance, the reaction of a 5-aminopyrazole with a 1,3-diketone in an acidic medium typically proceeds via an initial condensation followed by cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.orgresearchgate.net The reaction's regioselectivity is often high, with the exocyclic amino group exhibiting greater nucleophilicity than the endocyclic pyrazole (B372694) nitrogen. researchgate.net

Similarly, pyrazolo[3,4-b]pyridines are another important class of heterocycles accessible from 5-aminopyrazole precursors. beilstein-journals.orgmdpi.com These are commonly synthesized via multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, or through condensation with β-ketonitriles or α,β-unsaturated ketones. beilstein-journals.orgnih.gov The versatility of these methods allows for the introduction of a wide range of substituents on the resulting heterocyclic framework.

The 2-bromobenzyl group on 1-(2-Bromobenzyl)-1H-pyrazol-5-amine offers an additional point of diversification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This dual functionality enables the synthesis of highly complex and diverse molecular architectures, where the fused heterocyclic core can be further elaborated through modifications at the benzyl (B1604629) ring.

| Target Heterocycle | Key Reactants with 5-Aminopyrazole | Reaction Type | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, enaminones | Condensation, Cyclization | beilstein-journals.orgnih.goveurekaselect.comresearchgate.net |

| Pyrazolo[3,4-b]pyridines | Aldehydes and active methylene compounds, β-ketonitriles, α,β-unsaturated ketones | Multicomponent reaction, Condensation | beilstein-journals.orgmdpi.comnih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyanopyrazoles, formimidates | Cyclization | beilstein-journals.orgnih.gov |

| Imidazo[1,2-b]pyrazoles | α-Haloketones | Cyclocondensation | scirp.org |

Scaffold for Heterocyclic Ring Annulation

Ring annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound serves as an excellent scaffold for such transformations, primarily due to the reactivity of the 5-amino group and the adjacent C4 carbon of the pyrazole ring.

A notable example is the Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides to construct pyrazolo[1,5-a]quinazolines. rsc.org This reaction proceeds via C-H activation and cyclization, demonstrating the utility of the aminopyrazole core in transition metal-catalyzed processes.

Furthermore, oxidative ring-opening of 1H-pyrazol-5-amines can lead to the formation of 3-diazenylacrylonitrile derivatives. These intermediates can then undergo domino cyclization reactions, for instance with deprotonated 1H-pyrrole-2-carbaldehydes, to construct complex polycyclic scaffolds like 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines. researchgate.net This highlights the potential of the pyrazole ring to undergo transformations that lead to significant molecular complexity.

The general reactivity pattern of 5-aminopyrazoles in ring annulation reactions often involves the initial reaction of the amino group with an electrophile, followed by cyclization involving either the C4 position of the pyrazole ring or the N1 nitrogen. The specific outcome is dependent on the nature of the electrophile and the reaction conditions employed.

| Annulation Strategy | Reactant(s) | Resulting Heterocycle | Key Features | Reference(s) |

| [5+1] Annulation | Alkynoates, Alkynamides | Pyrazolo[1,5-a]quinazolines | Rh(III)-catalyzed C-H activation | rsc.org |

| Oxidative Ring-Opening and Domino Cyclization | Oxidizing agent, 1H-pyrrole-2-carbaldehydes | 3H-Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines | Formation of novel polycyclic systems | researchgate.net |

| Condensation and Cyclization | β-Ketonitriles | Pyrazolo[3,4-b]pyridines | Versatile method for pyridine (B92270) ring formation | beilstein-journals.org |

Strategies for C-N Bond Construction

The amino group of this compound is a key functional handle for various C-N bond-forming reactions, enabling the introduction of diverse substituents and the construction of more complex nitrogen-containing molecules.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the arylation or vinylation of amines. While specific examples with this compound are not extensively documented, the general methodology is applicable to aminopyrazoles. acs.orgrsc.orgmit.edu The reaction of the 5-amino group with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a suitable ligand would provide access to N-aryl or N-vinyl-5-aminopyrazole derivatives. The 2-bromobenzyl moiety would likely remain intact under these conditions, allowing for subsequent modifications.

Copper-catalyzed C-N coupling reactions also offer a viable strategy for the amination of pyrazoles. nih.govresearchgate.net These reactions can be particularly useful for coupling with alkylamines. Furthermore, copper-promoted dimerization of 5-aminopyrazoles through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds can lead to the formation of pyrazole-fused pyridazines and pyrazines. mdpi.com

Beyond metal-catalyzed methods, classical C-N bond-forming reactions such as acylation, sulfonylation, and reductive amination can be readily performed on the 5-amino group. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Reductive amination with aldehydes or ketones would furnish N-alkylated derivatives.

| C-N Bond Construction Strategy | Reagents | Product Type | Key Features | Reference(s) |

| Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Halides, Palladium Catalyst, Ligand | N-Aryl/N-Vinyl Aminopyrazoles | Versatile for introducing aromatic and vinylic groups | acs.orgrsc.orgmit.edu |

| Copper-Catalyzed Cross-Coupling | Alkylamines, Copper Catalyst | N-Alkyl Aminopyrazoles | Effective for coupling with aliphatic amines | nih.govresearchgate.net |

| Copper-Promoted Dimerization | Copper Catalyst, Oxidant | Pyrazole-fused Pyridazines/Pyrazines | Direct C-H/N-H and N-H/N-H bond formation | mdpi.com |

| Acylation/Sulfonylation | Acyl/Sulfonyl Chlorides | Amides/Sulfonamides | Standard functional group transformations | General Organic Chemistry |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkyl Aminopyrazoles | Formation of secondary and tertiary amines | nih.gov |

Applications in Material Science Precursor Chemistry

The pyrazole nucleus is a component of various functional materials, including luminescent and fluorescent agents. nih.gov The unique electronic properties of the pyrazole ring, coupled with the ability to introduce various substituents, make pyrazole derivatives attractive candidates for the development of new materials.

While specific applications of this compound in material science are not yet widely reported, its structure suggests significant potential. The extended π-system that can be generated through the synthesis of fused heterocycles from this precursor is a key feature for photophysical applications. For instance, pyrazolo[3,4-b]pyridin-6-ones, which can be synthesized from 5-aminopyrazoles, have been shown to exhibit fluorescence. nih.gov

The 2-bromobenzyl group provides a handle for creating polymeric or oligomeric materials. For example, through palladium-catalyzed polymerization reactions, such as Suzuki or Heck polycondensation, materials incorporating the pyrazole moiety into the polymer backbone could be synthesized. These materials could possess interesting optical or electronic properties.

Furthermore, the pyrazole moiety is known to coordinate with metal ions, suggesting that this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have applications in areas such as catalysis, gas storage, and sensing. The presence of the bromo substituent offers a site for post-synthetic modification of the MOF, allowing for the tuning of its properties.

| Potential Application Area | Key Structural Feature | Potential Material Type | Possible Functionality |

| Optoelectronics | Extended π-conjugation in fused systems | Fluorescent dyes, Organic light-emitting diode (OLED) materials | Luminescence, charge transport |

| Polymer Chemistry | Bromobenzyl group for polymerization | Conjugated polymers | Electronic conductivity, sensing |

| Coordination Chemistry | Pyrazole nitrogen atoms as coordination sites | Metal-Organic Frameworks (MOFs), Coordination polymers | Catalysis, gas storage, sensing |

Future Research Trajectories for 1 2 Bromobenzyl 1h Pyrazol 5 Amine

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of N-substituted 5-aminopyrazoles is a well-established field, yet there remains considerable scope for improvement, particularly for specific isomers like 1-(2-Bromobenzyl)-1H-pyrazol-5-amine. researchgate.net Traditional synthetic approaches often involve the condensation of β-ketonitriles with hydrazine (B178648), followed by N-alkylation of the pyrazole (B372694) ring. nih.gov However, the direct alkylation of 5-aminopyrazole with 2-bromobenzyl bromide can lead to a mixture of N1 and N2 isomeric products, necessitating challenging purification steps.

Future research should prioritize the development of highly regioselective synthetic methods. organic-chemistry.org This could involve:

Catalyst-Controlled Alkylation: Investigating novel catalytic systems that can direct the alkylation specifically to the N1 position. For instance, magnesium-based catalysts have been shown to favor N2 alkylation in some pyrazole systems, suggesting that other metals or ligand combinations could be tailored to favor N1 substitution. thieme-connect.com

Directed Synthesis: Designing multi-step syntheses that unambiguously install the substituents in the desired positions. This might involve starting with 2-bromobenzylhydrazine and reacting it with a suitable three-carbon synthon, although this approach can have its own regioselectivity challenges. nih.gov

Green Chemistry Approaches: Implementing more environmentally benign and atom-economical methods. This includes exploring one-pot reactions, microwave-assisted syntheses, and the use of solid-supported reagents to simplify procedures and minimize waste. beilstein-journals.orgchim.it Catalyst-free Michael addition reactions, for example, have been developed for highly selective N1-alkylation of certain pyrazoles and could be adapted for this target molecule. researchgate.netacs.org

A comparative overview of a hypothetical traditional versus a novel synthetic approach is presented below.

| Parameter | Traditional Route (e.g., Post-Alkylation) | Proposed Novel Route (e.g., Catalyst-Controlled) |

|---|---|---|

| Key Challenge | Low N1/N2 regioselectivity | Catalyst development and optimization |

| Number of Steps | 2-3 (including separation) | 1-2 |

| Potential Yield | Moderate (after separation) | High |

| Selectivity | Poor to moderate | Excellent (>99:1) |

| Environmental Impact | Higher solvent waste from chromatography | Reduced waste, potentially recyclable catalyst |

In-depth Mechanistic Studies of Derivatization Reactions

The this compound molecule possesses multiple reactive sites, making it a versatile precursor for further chemical modification. The primary sites for derivatization are the exocyclic 5-amino group and the C4 position of the pyrazole ring, which is susceptible to electrophilic substitution. beilstein-journals.orgnih.gov 5-Aminopyrazoles are polyfunctional compounds with a reactivity order typically following 5-NH2 > 1-NH > 4-CH. nih.gov

Future research should focus on detailed mechanistic investigations of its derivatization reactions to enable precise control over reaction outcomes. Key areas for study include:

Electrophilic Aromatic Substitution: The C4 position is activated by the amino group, making it a prime target for reactions like halogenation, nitration, and Friedel-Crafts acylation. scribd.com Mechanistic studies, including kinetic analysis and the identification of intermediates, are needed to understand the electronic and steric influence of the N1-substituent on the reaction rate and regioselectivity. The general mechanism proceeds through the formation of a carbocation intermediate known as a sigma complex. byjus.commasterorganicchemistry.comwikipedia.org

Reactivity of the Amino Group: The 5-amino group can act as a nucleophile in reactions such as acylation, sulfonylation, and diazotization. acs.org Mechanistic studies could elucidate the factors governing its reactivity versus the ring, potentially allowing for chemoselective modifications under specific conditions. rsc.org For example, diazotization of the amino group could open pathways to Sandmeyer-type reactions, allowing the introduction of a wide range of substituents at the C5 position. acs.org

| Derivatization Reaction | Reactive Site | Key Mechanistic Questions for Investigation |

|---|---|---|

| Bromination (e.g., with NBS) | C4-Position | What is the rate-determining step? How does the 2-bromobenzyl group affect the stability of the sigma complex? |

| Acylation (e.g., with AcCl) | 5-Amino group | Is the reaction concerted or stepwise? Can N,C4-diacylation occur and under what conditions? |

| Vilsmeier-Haack Formylation | C4-Position | What is the precise structure of the Vilsmeier reagent and the key intermediate in the reaction pathway? scribd.com |

| Diazotization (e.g., with NaNO2/HCl) | 5-Amino group | What is the stability of the resulting pyrazolediazonium salt? Can it be isolated or must it be used in situ? acs.org |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, accelerating the design of new synthetic routes and materials. eurasianjournals.com For this compound, advanced computational modeling can provide profound insights into its structure-reactivity relationships. researchgate.net

Future research trajectories in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's ground-state electronic properties. aip.org By mapping the electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net Furthermore, calculating the transition state energies for various reaction pathways can explain observed regioselectivity and guide the selection of optimal reaction conditions. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different solvent environments and its interaction with potential catalysts or biological macromolecules. researchgate.net This can help in understanding solvation effects on reactivity and in designing derivatives with specific binding properties.

Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives, computational methods can help build QSAR models that correlate structural features with chemical reactivity or biological activity, guiding the synthesis of new compounds with enhanced properties. nih.gov

| Computational Method | Parameter to Study | Predicted Insight |

|---|---|---|

| DFT | HOMO/LUMO Energy and Distribution | Identifies nucleophilic/electrophilic centers, predicts reactivity in cycloaddition reactions. |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack. |

| DFT | Transition State Energy Calculations | Determines activation barriers for competing reaction pathways (e.g., N vs. C4 attack), explaining regioselectivity. |

| MD Simulations | Solvent Accessible Surface Area (SASA) | Provides information on how solvent organization affects the accessibility of reactive sites. |

Exploration of Novel Reactivity Pathways and Synthetic Transformations

Beyond simple derivatization, the unique combination of functional groups in this compound allows for the exploration of more complex and novel synthetic transformations.

Future research should aim to leverage this latent reactivity to construct diverse and valuable chemical scaffolds:

Cross-Coupling Reactions: The bromine atom on the benzyl (B1604629) ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgresearchgate.net These reactions would allow for the facile synthesis of a library of derivatives where the 2-bromophenyl group is connected to various aryl, heteroaryl, amine, or alkyne moieties, dramatically increasing molecular complexity. researchgate.netrsc.org

Synthesis of Fused Heterocycles: The 5-aminopyrazole motif is a well-known precursor for the synthesis of a wide range of fused heterocyclic systems, many of which possess significant biological activity. beilstein-journals.orgnih.govmdpi.com By reacting this compound with appropriate bi-electrophiles, novel fused systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] organic-chemistry.orgbeilstein-journals.orgresearchgate.nettriazines can be constructed. nih.govresearchgate.netnih.govresearchgate.net Mechanistic studies of these cyclization reactions are also a promising research avenue. mdpi.com

C-H Functionalization: Modern synthetic methods increasingly focus on direct C-H functionalization to avoid pre-functionalized starting materials. chim.it Exploring transition-metal-catalyzed C-H activation at the C4 position of the pyrazole ring would represent a highly efficient and atom-economical method for introducing new substituents.

| Novel Transformation | Key Reagent(s) | Potential Product Scaffold |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl-substituted N-benzyl pyrazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Arylbenzyl-substituted pyrazoles |

| Cyclocondensation | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives |

| Cyclocondensation | β-Halovinyl aldehyde | Pyrazolo[3,4-b]pyridine derivatives nih.gov |

| Directed C-H Arylation | Aryl halide, Pd catalyst | 4-Aryl-1-(2-bromobenzyl)-1H-pyrazol-5-amine |

Q & A

Q. What are the primary synthetic routes for 1-(2-Bromobenzyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclization reactions starting from substituted pyrazole precursors. For example, analogous pyrazole derivatives are prepared by reacting α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives under reflux conditions. Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are often used to form the pyrazole core, followed by bromobenzyl substitution . Key steps include formylation, oxidation, and acylation to generate intermediates, which are then purified via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- IR spectroscopy to confirm functional groups (e.g., amine, C-Br stretches).

- X-ray diffraction for crystallographic analysis, resolving bond angles and substituent positions .

- NMR (¹H/¹³C) to verify substitution patterns (e.g., benzylic protons, pyrazole ring protons).

- Emission spectroscopy in polar solvents like DMSO (λem ~356 nm) to study photophysical properties .

Q. How does solvent polarity affect the compound’s photophysical behavior?

Polar solvents (e.g., DMSO) stabilize excited-state dipole moments, leading to red-shifted emission spectra compared to non-polar solvents. This is critical for designing fluorescence-based assays or optoelectronic applications. Solvent selection should align with intended experimental outcomes, such as maximizing quantum yield .

Q. What safety precautions are necessary during handling?

Lab safety protocols include:

Q. How is the compound’s solubility profile determined?

Solubility is assessed via incremental solvent addition (e.g., DMSO, ethanol, hexane) under controlled stirring. Polar aprotic solvents like DMSO are preferred for dissolution, while non-polar solvents aid recrystallization. Solubility data inform formulation strategies for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced optimization involves:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during cyclization minimizes side products.

- Catalyst screening : Copper(II) ions or tert-butylphosphonic acid enhance reaction efficiency in multicomponent syntheses .

- Computational modeling : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What computational strategies aid in designing derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Virtual screening against target receptors (e.g., σ1R) identifies structural modifications (e.g., electron-withdrawing substituents) that improve binding affinity. Molecular docking validates interactions with active sites .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

Q. What methodologies are used to evaluate σ receptor antagonism?

In vitro binding assays using guinea pig brain membranes quantify inhibition of [³H]-ligand displacement (e.g., σ1R). IC50 values are calculated via nonlinear regression, while functional assays (e.g., calcium flux) confirm antagonism. Selectivity is tested against σ2R and unrelated receptors .

Q. How are mechanistic studies conducted to probe degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.